molecular formula C14H16O3 B15196860 Methyl 3-allyl-2-(allyloxy)benzoate CAS No. 6969-42-2

Methyl 3-allyl-2-(allyloxy)benzoate

Cat. No.: B15196860
CAS No.: 6969-42-2
M. Wt: 232.27 g/mol
InChI Key: YIBVZKMTJHJOND-UHFFFAOYSA-N
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Description

Methyl 3-allyl-2-(allyloxy)benzoate is a chemical intermediate of interest in synthetic organic chemistry . Compounds featuring allyl and allyloxy substituents on an aromatic benzoate core are frequently utilized in the construction of more complex molecular architectures. A key reaction pathway for such structures is the Claisen rearrangement, a [3,3]-sigmatropic rearrangement that can be employed to form new carbon-carbon bonds and generate functionalized phenolic products . This synthetic transformation is valuable for developing novel pharmacophores and has been applied in structure-based drug design initiatives, for instance, in the search for inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) . As a benzoate ester derivative with multiple reactive sites, this compound serves as a versatile building block for researchers developing new synthetic methodologies or exploring structure-activity relationships in medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6969-42-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-prop-2-enoxy-3-prop-2-enylbenzoate

InChI

InChI=1S/C14H16O3/c1-4-7-11-8-6-9-12(14(15)16-3)13(11)17-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3

InChI Key

YIBVZKMTJHJOND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1OCC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-allyl-2-(allyloxy)benzoate typically involves the esterification of 3-allyl-2-(allyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-allyl-2-(allyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of saturated benzoate derivatives.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-allyl-2-(allyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-allyl-2-(allyloxy)benzoate involves its interaction with various molecular targets. The allyl and allyloxy groups can participate in reactions that modify the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme-catalyzed transformations and binding to specific receptors or proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to the following structurally related benzoate esters:

Compound Substituents Molecular Weight Key Properties/Applications References
Methyl 4-(allyloxy)benzoate (S1) Allyloxy at 4-position ~192.2 g/mol Intermediate in elastase inhibitor synthesis; synthesized via allylation of methyl 4-hydroxybenzoate .
Methyl benzoate No substituents 136.15 g/mol Fragrance (cananga-like odor); used as a solvent or flavoring agent .
Benzyl benzoate Benzyl ester 212.25 g/mol Antiparasitic agent; balsamic/almond odor .
Methyl 3-amino-4-hydroxybenzoate Amino and hydroxyl groups at 3,4-positions 183.17 g/mol Precursor for benzoxazole derivatives with antimicrobial activity .

Key Observations :

  • Substituent Effects : The allyl groups in Methyl 3-allyl-2-(allyloxy)benzoate likely increase its steric bulk and reactivity compared to simpler esters like methyl benzoate. This could influence its solubility and interaction with biological targets .
  • Synthetic Complexity : Synthesis of allyl-substituted benzoates (e.g., Methyl 4-(allyloxy)benzoate) often involves nucleophilic substitution with allyl bromide under basic conditions, similar to methods described for triazine-linked benzoates . However, the presence of two allyl groups in the target compound may require sequential protection/deprotection steps, as seen in multi-step syntheses of bromoaniline derivatives .
  • Odor Profile: While this compound’s odor is undocumented, structurally related compounds like benzyl benzoate (almond-like) and methyl benzoate (floral) suggest that allyl groups might impart green, pungent notes .
Physicochemical Properties
Property This compound (Inferred) Methyl Benzoate Benzyl Benzoate
Boiling Point ~250–300°C (estimated) 199°C 323°C
Solubility Low in water; soluble in organic solvents 0.15 g/100 mL (20°C) Insoluble in water
Stability Sensitive to hydrolysis due to ester group Stable under dry conditions Stable

Notes:

  • The ester group in all compounds confers susceptibility to hydrolysis under acidic/basic conditions. Allyl substituents may further enhance reactivity toward electrophilic additions or polymerizations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-allyl-2-(allyloxy)benzoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution or esterification. For example, allylation of a benzoate precursor using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction optimization includes controlling stoichiometry (e.g., 1.1–1.6 equiv. of reagents like DIPEA) and temperature (-35°C to 40°C) to minimize side products . Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) is critical for isolating high-purity products. Yield improvements may involve iterative chromatographic separations or adjusting reaction times (e.g., 23.5–47 h for triazine coupling steps) .

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Key signals include allyl protons (δ ~5.8–5.2 ppm as multiplets), methoxy groups (δ ~3.7–3.8 ppm as singlets), and aromatic protons influenced by substituents (e.g., δ ~7.0–8.0 ppm). Compare with published spectra of analogous benzoates .
  • Chromatography : Monitor purity via TLC (e.g., Rf = 0.18 in hexane/EtOAc 2:1) and HPLC (>95% purity criteria) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., C₁₄H₁₆O₃ requires exact mass 256.1099).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of allyloxy and allyl groups in substitution or cycloaddition reactions?

  • Methodological Answer : The allyloxy group acts as an electron-rich moiety, facilitating electrophilic aromatic substitution. Allyl groups may participate in [3+2] cycloadditions (e.g., with dienophiles) under thermal or catalytic conditions. Kinetic studies using DFT calculations or isotopic labeling (e.g., deuterated allyl reagents) can elucidate transition states . For example, allyl bromide’s reactivity in DMF/K₂CO₃ systems correlates with its electrophilicity and solvent polarity .

Q. How do steric and electronic effects of substituents influence biological activity in structurally related benzoates?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 3-allyl vs. 2-allyloxy) may hinder binding to enzymatic targets. Compare IC₅₀ values in enzyme inhibition assays using analogs like Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate .
  • Electronic Effects : Electron-withdrawing groups (e.g., -SO₂Me, -F) enhance electrophilicity, affecting reactivity in nucleophilic aromatic substitution. Use Hammett σ constants to predict substituent contributions .

Q. How should contradictory spectral or chromatographic data be resolved during characterization?

  • Methodological Answer :

  • NMR Discrepancies : Re-run spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • HPLC Purity Issues : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) or use preparative HPLC for trace impurities .
  • Cross-Validation : Compare melting points (e.g., 79–82°C ) and retention factors with literature analogs.

Data Interpretation & Experimental Design

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer :

  • Standardization : Use calibrated equipment (e.g., syringe pumps for reagent addition) and controlled atmospheres (N₂/Ar).
  • Inter-lab Comparisons : Share aliquots of starting materials (e.g., methyl 3-aminobenzoate ) for cross-testing.
  • Statistical Analysis : Report yields and purity with standard deviations (n ≥ 3 replicates) .

Q. How can computational tools predict the compound’s physicochemical properties or reactivity?

  • Methodological Answer :

  • Software : Use Gaussian or Schrödinger Suite for DFT-based calculations of logP, pKa, or frontier molecular orbitals.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing structural analogs like Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate .

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